2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide
Description
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is a pyrazolo-pyrazine derivative featuring a benzodioxole substituent and an N-phenylacetamide moiety. The benzodioxole group is known to enhance metabolic stability and binding affinity in drug design, while the acetamide side chain allows for structural diversification .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c26-20(22-15-4-2-1-3-5-15)12-24-8-9-25-17(21(24)27)11-16(23-25)14-6-7-18-19(10-14)29-13-28-18/h1-11H,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCCRQVDLMDIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H22N4O5 |
| Molecular Weight | 494.5 g/mol |
| CAS Number | 1223768-94-2 |
| SMILES Notation | O=C(Cn1ccn2nc(-c3ccc4c(c3)OCO4)cc2c1=O)Nc1ccc(OCc2ccccc2)cc1 |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It has been shown to exhibit affinity for the GABA_A receptor, which plays a crucial role in mediating inhibitory neurotransmission. By acting as a modulator at this receptor, it may produce anxiolytic and sedative effects similar to traditional benzodiazepines.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to GABA_A receptors. The compound's efficacy was evaluated using radioligand binding assays, revealing a competitive inhibition profile against known benzodiazepine ligands.
In Vivo Studies
In vivo experiments conducted on rodent models showed that the compound effectively reduces anxiety-like behavior and enhances sleep duration when administered at specific dosages. For instance, a dosage of 10 mg/kg resulted in significant increases in sleep time compared to controls (P<0.001). Additionally, the anxiolytic effects were confirmed through behavioral assays such as the elevated plus maze and open field tests.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anxiolytic Effects : A study published in the EXCLI Journal reported that the compound demonstrated a potent anxiolytic effect similar to diazepam but with a more favorable side effect profile, particularly concerning memory impairment .
- Sedative Properties : Another investigation focused on the sedative properties of the compound, indicating that it significantly prolonged sleep induced by pentobarbital in mice, suggesting its utility as a sedative agent .
- Neuroprotective Effects : Research has also indicated potential neuroprotective effects against oxidative stress-induced neuronal damage, making it a candidate for further exploration in neurodegenerative disease models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Observations :
- Substituent Effects : The addition of electron-withdrawing groups (e.g., fluorine in ) or bulky substituents (e.g., dichlorobenzyl in ) significantly alters bioactivity and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
